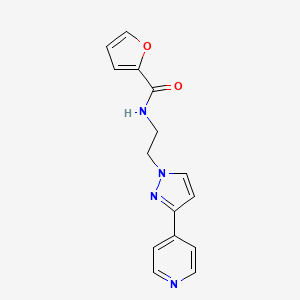

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

CAS No.: 1448121-77-4

Cat. No.: VC4699909

Molecular Formula: C15H14N4O2

Molecular Weight: 282.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448121-77-4 |

|---|---|

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 282.303 |

| IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C15H14N4O2/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20) |

| Standard InChI Key | BKMGFGDIFKAOOA-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Introduction

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that combines a pyridine ring, a pyrazole moiety, and a furan carboxamide group. These structural features are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure suggests its utility in drug discovery and development.

Structural Features

The compound consists of:

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

-

Pyrazole Moiety: A five-membered heterocyclic ring with two adjacent nitrogen atoms.

-

Furan Carboxamide Group: A five-membered oxygen-containing aromatic ring with an amide substituent.

These features make the compound versatile for interactions with biological targets through hydrogen bonding, π-stacking, and other molecular interactions.

Synthesis

While specific synthetic routes for this exact compound are not readily available in the literature, general methodologies for synthesizing similar pyrazole derivatives include:

-

Formation of Pyrazole Rings: Typically achieved by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

-

Functionalization of Pyridine: Pyridine derivatives can be functionalized through nucleophilic substitution or coupling reactions.

-

Amide Bond Formation: The carboxamide group is usually introduced via condensation reactions between carboxylic acids (or derivatives) and amines.

Potential Biological Activities

Compounds containing pyrazole, pyridine, and furan moieties are associated with diverse pharmacological properties:

-

Antimicrobial Activity: Pyrazole derivatives have shown efficacy against bacterial and fungal strains .

-

Anticancer Potential: Similar compounds have demonstrated cytotoxicity against cancer cell lines .

-

Anti-inflammatory Effects: Pyrazole-based drugs are known for their role in reducing inflammation.

Analytical Characterization

To confirm the structure of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, the following techniques are commonly employed:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to specific protons and carbons in the molecule.

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects functional groups such as amides (C=O stretching).

-

Elemental Analysis: Confirms the empirical formula.

Applications in Medicinal Chemistry

The structural motifs present in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide are frequently employed in designing drugs targeting:

-

Enzymes: The compound may act as an inhibitor by binding to active sites.

-

Receptors: Its aromatic rings and hydrogen-bond donors/acceptors can interact with biological receptors.

-

DNA/RNA Interactions: Aromatic moieties can intercalate with nucleic acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume